N-Phenethylethane-1,2-diamine

Description

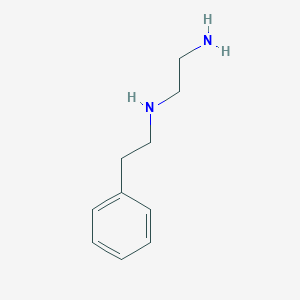

N-Phenethylethane-1,2-diamine is an organic compound belonging to the ethylenediamine family, characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to one nitrogen atom of the ethane-1,2-diamine backbone. Its structure can be represented as NH₂-CH₂-CH₂-NH-CH₂CH₂C₆H₅.

Key features of its molecular architecture include:

- Ethylene backbone: Facilitates coordination chemistry and hydrogen bonding.

- Primary and secondary amines: Enables participation in diverse reactions, such as chelation, nucleophilic substitution, and polymer formation.

Hypothetically, this compound may find applications in catalysis, pharmaceutical intermediates, or corrosion inhibition, depending on substituent effects.

Properties

CAS No. |

3534-99-4 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N'-(2-phenylethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9,11H2 |

InChI Key |

CPCHVLBDLZEKTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenethylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenethylethane-1,2-diamine undergoes various chemical reactions, including:

Substitution: This compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; typically performed in an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines

Substitution: N-substituted derivatives

Scientific Research Applications

Chemical Synthesis Applications

N-Phenethylethane-1,2-diamine serves as a vital building block in the synthesis of complex molecules. Its applications include:

- Pharmaceutical Development : It is utilized in the synthesis of various pharmaceutical compounds, particularly those aimed at targeting specific biological pathways. For instance, it has been explored as a precursor in creating potential anticancer agents .

- Agrochemicals : The compound is also involved in producing agrochemicals, enhancing crop protection products through its reactive amine groups.

Biological Applications

The biological relevance of this compound is notable:

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially modulating metabolic pathways and offering therapeutic benefits .

- Ligand in Biochemical Assays : Its ability to bind to specific biological targets makes it a candidate for use as a ligand in various biochemical assays, aiding in the study of enzyme activities and interactions .

Industrial Applications

This compound finds utility in several industrial processes:

- Polymer Production : It is employed in the synthesis of polymers, particularly as a curing agent for epoxy resins. This application enhances the mechanical properties and durability of polymeric materials .

- Textile Industry : The compound is used as an additive in textile processing, improving the wet strength of fabrics and enhancing dye uptake .

Case Study 1: Anticancer Activity

A study investigated the potential anticancer effects of this compound derivatives. Researchers synthesized various analogs and evaluated their efficacy against different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a promising avenue for further drug development .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its potential as a selective inhibitor, paving the way for targeted therapeutic strategies in metabolic disorders .

Mechanism of Action

The mechanism by which N-Phenethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-Phenethylethane-1,2-diamine but differ in substituents, leading to distinct properties:

N-Methylethane-1,2-diamine

- Structure : NH₂-CH₂-CH₂-NH-CH₃.

- Molecular Weight : 88.15 g/mol.

- Key Properties :

- Applications : Corrosion inhibition, chemical intermediates.

N1-Benzyl-N2-ethylethane-1,2-diamine

- Structure : NH₂-CH₂-CH₂-NH-CH₂C₆H₅ (benzyl) and -NH-CH₂CH₃ (ethyl).

- Molecular Weight : 178.27 g/mol .

- Key Properties: Lower water solubility compared to methyl derivatives due to the aromatic benzyl group. Limited industrial use but employed in niche research applications.

N,N'-Dimethylethane-1,2-diamine

- Structure : CH₃-NH-CH₂-CH₂-NH-CH₃.

- Molecular Weight : 102.18 g/mol.

- Key Properties: Classified as non-hazardous under CLP regulations . Acts as a ligand in metal complexes (e.g., palladium catalysts) .

DETA (N1-(2-aminoethyl)ethane-1,2-diamine)

- Structure : NH₂-CH₂-CH₂-NH-CH₂-CH₂-NH₂.

- Molecular Weight : 103.17 g/mol.

- Key Properties :

Comparative Analysis Table

Research Findings and Trends

- Substituent Effects: Aromatic groups (phenethyl, benzyl) reduce water solubility but improve membrane permeability in biological systems. For example, quinoline-derived diamines with aromatic substituents exhibit antimicrobial activity . Alkyl groups (methyl, ethyl) enhance volatility and coordination flexibility, making them suitable for catalysis .

- Corrosion Inhibition : Amines with multiple -NH- groups (e.g., DETA) show higher inhibition efficiency due to stronger adsorption on metal surfaces .

- Thermal Stability : Bulky substituents (e.g., dimesityl in N1,N2-Dimesitylethane-1,2-diamine) improve thermal resistance, relevant in polymer chemistry .

Biological Activity

N-Phenethylethane-1,2-diamine (also known as N-(1-phenylethyl)ethane-1,2-diamine) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H16N2

- Molecular Weight : 168.25 g/mol

- CAS Number : 224582

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its role as a potential therapeutic agent. Its structure allows it to interact with biological macromolecules, influencing several biochemical pathways.

-

Inhibition of Nitric Oxide Synthase (NOS) :

- This compound has been studied for its effects on neuronal nitric oxide synthase (nNOS), which is crucial in regulating blood flow and neurotransmission in the brain. Compounds similar to this compound have shown promise in selectively inhibiting nNOS, potentially leading to therapeutic applications in neuroprotection and treatment of neurodegenerative diseases .

-

Antioxidant Properties :

- The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases.

-

Cell Proliferation and Apoptosis :

- Preliminary studies suggest that this compound may influence cell proliferation and apoptosis in cancer cell lines. Its effects on specific signaling pathways involved in these processes warrant further investigation.

Case Study 1: Inhibition of nNOS

A study focused on the design of dipeptide inhibitors for nNOS revealed that compounds structurally related to this compound showed significant inhibition of nNOS activity. The selectivity for nNOS over endothelial NOS (eNOS) was particularly notable, suggesting a potential for targeted therapies .

Case Study 2: Antioxidant Activity

Research investigating the antioxidant capacity of various diamines indicated that this compound could effectively reduce oxidative stress markers in vitro. This finding supports the hypothesis that the compound may serve as a protective agent against oxidative damage in cellular models.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.